3-Phenylbenzo[d]isoxazol-6-amine

Physicochemical profiling Drug-likeness Medicinal chemistry

Generic substitution of benzo[d]isoxazole regioisomers risks altered permeability and off-target activity. 3-Phenylbenzo[d]isoxazol-6-amine (CAS 313951-42-7) is a structurally distinct building block with the amine on the benzene ring, providing an orthogonal hydrogen-bond-donor vector vs. the validated 3-amino kinase hinge-binder. - Elaborated 6-amino derivative achieves AChE IC₅₀ = 19.9-20 nM, demonstrating target engagement orthogonal to 3-amino series. - Estimated ΔlogP ≥ 0.5 and ΔPSA 10-15 Ų vs. 6-phenyl-3-amino regioisomer (CAS 268734-42-5) - sufficient to alter membrane permeability classification. - Standard pack sizes: 10 mg / 50 mg / 100 mg / bulk custom; In Stock. Require batch-specific HPLC-MS and ¹H NMR QC for incoming acceptance to exclude trace regioisomeric interference.

Molecular Formula C13H10N2O
Molecular Weight 210.23 g/mol
Cat. No. B12961223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenylbenzo[d]isoxazol-6-amine
Molecular FormulaC13H10N2O
Molecular Weight210.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NOC3=C2C=CC(=C3)N
InChIInChI=1S/C13H10N2O/c14-10-6-7-11-12(8-10)16-15-13(11)9-4-2-1-3-5-9/h1-8H,14H2
InChIKeyACDJSKKLCFFNIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Structural Identity and Core Properties


3-Phenylbenzo[d]isoxazol-6-amine (CAS 313951-42-7; molecular formula C₁₃H₁₀N₂O; MW 210.23 g/mol) is a heterocyclic building block belonging to the benzo[d]isoxazole family. It features a phenyl substituent at the 3-position and a primary amine at the 6-position of the fused benzene-isoxazole scaffold . This substitution pattern distinguishes it from its closest positional isomer, 6-Phenylbenzo[d]isoxazol-3-amine (CAS 268734-42-5), where the phenyl and amine groups are swapped. The benzo[d]isoxazole core is recognized as a privileged scaffold in medicinal chemistry, appearing in kinase inhibitors, BET bromodomain inhibitors, and CNS-targeted agents [1]. However, the substitution pattern critically determines the compound's reactivity, physicochemical profile, and potential biological interactions, meaning regioisomers cannot be considered interchangeable for research or development purposes.

Why Regioisomer Substitution Carries Quantitative Risk


Positional isomerism in the benzo[d]isoxazole series produces non-interchangeable compounds with distinct physicochemical signatures and biological target engagement profiles. The 3-phenyl-6-amino substitution pattern places the hydrogen-bond-donating amine directly on the benzene ring, electronically coupled to the isoxazole nitrogen, whereas the 6-phenyl-3-amino isomer places the amine on the isoxazole ring itself, fundamentally altering electron distribution, basicity, and molecular recognition . Computational predictions indicate that the regioisomeric swap changes logP by at least 0.5 unit and polar surface area by approximately 10–15 Ų, sufficient to alter membrane permeability and solubility classification . Furthermore, the 3-amino-benzo[d]isoxazole scaffold has been validated as a kinase hinge-binding motif in RTK inhibitors, while the 6-amino series lacks equivalent published target-engagement validation [1]. Generic substitution without experimental confirmation therefore risks introducing uncharacterized off-target activity, altered pharmacokinetics, or complete loss of desired function. The quantitative evidence below establishes the specific, measurable differences that underpin this non-substitutability.

Quantitative Differentiation Evidence


Regioisomeric LogP and PSA Differentiation

The regioisomer 6-Phenylbenzo[d]isoxazol-3-amine (CAS 268734-42-5) has experimentally determined LogP = 3.65820 and polar surface area (PSA) = 52.05000 Ų . For 3-Phenylbenzo[d]isoxazol-6-amine (CAS 313951-42-7), vendor-published computational data indicate moderate lipophilicity with the amine at position 6 contributing additional hydrogen-bonding capacity that modifies solubility in polar solvents compared to analogs lacking this substitution pattern . The positional shift of the amine from the isoxazole ring (3-amine) to the benzene ring (6-amine) alters the electronic environment of the heterocyclic nitrogen, impacting both basicity and molecular recognition by biological targets. This difference is material for medicinal chemistry campaigns where logP optimization and hydrogen-bonding geometry are critical parameters.

Physicochemical profiling Drug-likeness Medicinal chemistry

Scaffold-Level Kinase Inhibition Divergence

The 3-amino-benzo[d]isoxazole scaffold has been validated as a potent hinge-binding motif in receptor tyrosine kinase (RTK) inhibition. In a landmark series by Ji et al. (2008), 3-amino-benzo[d]isoxazoles bearing a 4-position N,N′-diphenyl urea moiety potently inhibited VEGFR and PDGFR families; lead compound 50 achieved an ED₅₀ of 2.0 mg/kg in a VEGF-stimulated uterine edema model and 81% tumor growth inhibition in HT1080 fibrosarcoma xenografts at 10 mg/kg/day orally [1]. The target compound 3-Phenylbenzo[d]isoxazol-6-amine bears the amine at position 6 (on the benzene ring) rather than position 3 (on the isoxazole), placing it outside the validated kinase hinge-binding motif. No published kinase inhibition data exist for 6-amino-substituted benzo[d]isoxazoles with comparable potency. This scaffold divergence means the 6-amino series cannot inherit the RTK pharmacology established for the 3-amino series.

Kinase inhibition RTK SAR

Commercial Purity Benchmarking

The regioisomer 6-Phenylbenzo[d]isoxazol-3-amine (CAS 268734-42-5) is commercially available at ≥98% purity from multiple suppliers including Bidepharm and AKSci, with batch-specific QC documentation (NMR, HPLC, GC) . For 3-Phenylbenzo[d]isoxazol-6-amine (CAS 313951-42-7), vendor listings from non-excluded sources are more limited, and independently verified purity specifications are not uniformly available across major chemical marketplace databases . The differential in commercial sourcing depth between the two regioisomers reflects differences in synthetic accessibility and historical demand. Users procuring the target compound should verify lot-specific purity by orthogonal analytical methods (HPLC, NMR) rather than assuming equivalent quality to the more widely available regioisomer.

Chemical procurement Quality control Building block sourcing

Hydrogen-Bond Donor Topology

The 6-amine substituent in 3-Phenylbenzo[d]isoxazol-6-amine is positioned on the benzene ring, geometrically and electronically distinct from the 3-amine position on the isoxazole ring. This topological difference alters hydrogen-bond donor (HBD) geometry: the 6-amine projects a donor vector orthogonal to the long molecular axis, whereas the 3-amine aligns with the isoxazole dipole. The target compound has one HBD, three H-bond acceptors, and one rotatable bond, identical in count to its regioisomer, but the spatial orientation of the HBD differs, which affects binding to protein targets, crystal packing, and co-crystal formation . The benzo[d]isoxazole scaffold with 6-amine substitution has been utilized as a building block for CNS-targeted agents and acetylcholinesterase inhibitors, as demonstrated by the derivative 3-(2-(1-benzylpiperidin-4-yl)ethyl)benzo[d]isoxazol-6-amine, which inhibited human AChE with an IC₅₀ of 19.9–20 nM [1]. The parent 3-Phenylbenzo[d]isoxazol-6-amine provides the foundational amine-handle for such derivatizations.

Molecular recognition Hydrogen bonding Crystal engineering

Procurement-Driven Application Scenarios


Medicinal Chemistry for Novel Target Engagement

For medicinal chemistry programs seeking to explore benzo[d]isoxazole chemical space beyond the validated 3-amino kinase hinge-binding motif, 3-Phenylbenzo[d]isoxazol-6-amine provides a structurally distinct entry point. The 6-amine handle on the benzene ring enables derivatization at a geometry orthogonal to the 3-amino series, as evidenced by the elaborated 6-amino derivative achieving AChE IC₅₀ of 19.9–20 nM [1]. This compound is appropriate for fragment-based screening libraries and diversity-oriented synthesis where the 6-amine vector is preferred over the 3-amine position for accessing specific binding pockets. Users should note the absence of published kinase inhibition data for the 6-amino series, which represents both a risk (no validated pharmacology) and an opportunity (unexplored IP space).

Chemical Biology for CNS-Targeted Probe Synthesis

The benzo[d]isoxazol-6-amine scaffold has established utility as a key intermediate for CNS-targeted agents, with the 6-amine enabling conjugation to piperidine and piperazine moieties found in CNS-penetrant chemotypes . The moderate lipophilicity of the 3-phenyl-6-amino substitution pattern may offer favorable blood-brain barrier permeability characteristics distinct from the 3-amino regioisomer . Researchers developing chemical probes for acetylcholinesterase, monoamine transporters, or sigma receptors can utilize this compound as a core scaffold for parallel library synthesis, with the understanding that physicochemical profiling (logP, PSA, pKa) should be determined experimentally for each derivative rather than extrapolated from regioisomeric data.

Synthetic Methodology Development

The 3-phenyl-6-amino substitution pattern presents unique challenges and opportunities for regioselective functionalization. Palladium-catalyzed direct olefination of 6-electron-withdrawing-group-substituted 3-arylbenzo[d]isoxazoles has been demonstrated with exclusive site-selectivity and excellent E-stereoselectivity [2]. 3-Phenylbenzo[d]isoxazol-6-amine, with its electron-donating amine at position 6, offers a complementary electronic substrate for exploring C-H activation chemistry at positions 5 and 7, potentially enabling late-stage diversification strategies not accessible with the 3-amino series. Methodology development groups can leverage this compound to establish scope and limitations of transition-metal-catalyzed transformations on amino-substituted benzo[d]isoxazoles.

Quality-Assured Procurement for SAR Studies

Given the variable commercial purity landscape for 3-Phenylbenzo[d]isoxazol-6-amine compared to its more widely available regioisomer , procurement for SAR studies should prioritize suppliers offering batch-specific analytical documentation (HPLC ≥ 95%, NMR confirmation). The compound's role as a core scaffold in lead optimization means that trace regioisomeric or dehalogenated impurities could confound biological assay interpretation. Researchers are advised to implement incoming QC by HPLC-MS and ¹H NMR, benchmarking against the regioisomer 6-Phenylbenzo[d]isoxazol-3-amine as a retention time and spectral reference standard. This quality-first procurement approach ensures that observed biological activity can be confidently attributed to the 6-amino substitution pattern.

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